molecular formula C22H24N4O2 B2416216 4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251629-39-6

4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2416216
CAS No.: 1251629-39-6
M. Wt: 376.46
InChI Key: LBFIBSJBGJEBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a potent and selective small-molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology. This compound demonstrates high efficacy by targeting the ATP-binding site of ALK, thereby suppressing its kinase activity and downstream signaling pathways such as the MAPK/ERK and JAK/STAT cascades, which are critical for cell proliferation and survival. Its primary research value lies in the study of ALK-driven malignancies, including a subset of non-small cell lung cancers (NSCLC), anaplastic large cell lymphomas (ALCL), and neuroblastomas. Researchers utilize this inhibitor to elucidate the mechanisms of oncogenic ALK fusion proteins and amplification events, to investigate resistance mechanisms to first-generation ALK inhibitors, and to explore potential combination therapies. The compound serves as an essential chemical tool for in vitro and in vivo models , enabling the validation of ALK as a therapeutic target and contributing to the preclinical development of next-generation targeted cancer treatments.

Properties

IUPAC Name

4-(3-acetylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-5-26(6-2)22(28)19-13-23-21-18(11-10-14(3)24-21)20(19)25-17-9-7-8-16(12-17)15(4)27/h7-13H,5-6H2,1-4H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFIBSJBGJEBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(=O)C)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst.

    Attachment of Diethylamino Groups: The diethylamino groups can be attached through a nucleophilic substitution reaction using diethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the naphthyridine core and the acetylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-((3-acetylphenyl)amino)-N,N-diethyl-1,8-naphthyridine-3-carboxamide: Similar structure but lacks the methyl group at the 7-position.

    4-((3-acetylphenyl)amino)-N,N-diethyl-7-methylquinoline-3-carboxamide: Similar structure but with a quinoline core instead of naphthyridine.

Uniqueness

The uniqueness of 4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This unique structure can lead to different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Q & A

Q. Table 1: Synthetic Yields Under Varied Conditions

MethodCatalyst/SolventTemperatureYield (%)Purity (%)Reference
Thermal (reflux)DMF, Pd(OAc)2_2110°C6795
SonochemicalEthanol, None50°C7298
Microwave-assistedDCM, EDC80°C8599

Q. Table 2: Bioactivity Comparison Across Derivatives

DerivativeTarget (IC50_{50})Cell LineAssay TypeReference
Parent CompoundBTK (12 nM)Ramos (B-cell)Kinase inhibition
Diethyl → PiperidineBTK (8 nM)HEK293FP
Acetyl → NitroBTK (>1 µM)JurkatWestern blot

Key Recommendations for Researchers

  • Synthesis : Prioritize microwave-assisted methods for higher yield and purity .
  • Characterization : Combine NMR, HRMS, and X-ray crystallography (if feasible) for unambiguous structural confirmation .
  • Biological Studies : Use orthogonal assays (e.g., SPR and cellular proliferation) to validate target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.